5-amino-N-(2,4-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis of Peptides
The development of polymer-supported benzylamides has facilitated the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology has been demonstrated by the syntheses of peptides such as tetragastrin and methionine-enkephalinamide, showcasing its effectiveness in peptide chain elaboration and final cleavage processes (Albericio & Bárány, 2009).
Antimicrobial Applications
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting their potential use in combating microbial infections (Bektaş et al., 2007).
Synthesis of Peptidomimetics and Biologically Active Compounds
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed for creating triazole-based scaffolds. This approach enables the preparation of peptidomimetics or biologically active compounds, including triazoles active as HSP90 inhibitors, illustrating its utility in medicinal chemistry (Ferrini et al., 2015).
Anticancer Agent Synthesis
The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has been explored for their potential as anticancer agents. Some of these compounds showed cytotoxic effects on breast cancer cell lines, with one compound outperforming the clinically used drug cisplatin in terms of IC50 values (Butler et al., 2013).
Synthesis of Triazole Derivatives
Efforts in synthetic chemistry have led to the development of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines, demonstrating the versatility of triazole compounds in generating functionalized derivatives with potential application in various fields (Kemskiy et al., 2018).
Antioxidant Activity
Research on new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol has highlighted their significant free-radical scavenging ability. These findings indicate the potential of triazole derivatives in antioxidant applications, providing a foundation for further exploration in this area (Hussain, 2016).
properties
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-8-9-16(14(3)10-12)21-19(25)17-18(20)24(23-22-17)11-15-7-5-4-6-13(15)2/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGIGLYEDGWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,4-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |
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